molecular formula C13H9ClFNO B8579351 2-(2-Chloropyridin-4-yl)-1-(4-fluorophenyl)ethanone CAS No. 158876-69-8

2-(2-Chloropyridin-4-yl)-1-(4-fluorophenyl)ethanone

Cat. No. B8579351
M. Wt: 249.67 g/mol
InChI Key: YELDSRZWSMAJAM-UHFFFAOYSA-N
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Patent
US07582660B2

Procedure details

21c was prepared from 2-bromo-4-methylpyridine (9.6 g; 56 mmol) using the method described in the synthesis of 21a.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.ClC1C=C(C[C:17]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=[O:18])C=CN=1>>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:17]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=[O:18])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)CC(=O)C1=CC=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC(=C1)CC(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.